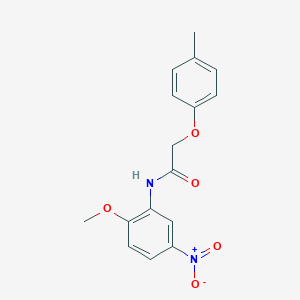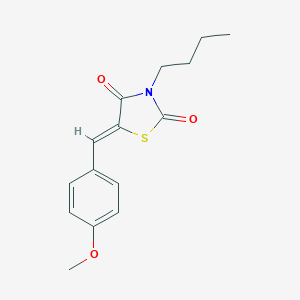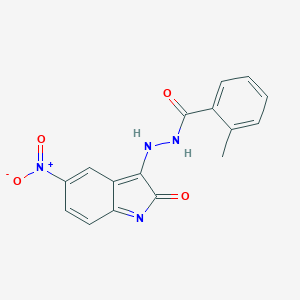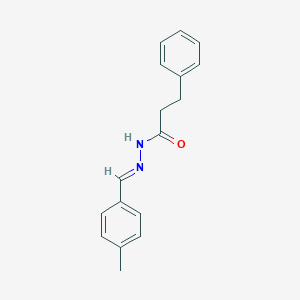![molecular formula C14H19NO4S B229714 1-[(4-Isopropylphenyl)sulfonyl]proline](/img/structure/B229714.png)
1-[(4-Isopropylphenyl)sulfonyl]proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Isopropylphenyl)sulfonyl]proline, also known as IPS-Pro or IPS, is a proline-based sulfonamide compound. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. IPS-Pro is a white or off-white powder that is soluble in organic solvents but insoluble in water.
Mechanism of Action
The mechanism of action of 1-[(4-Isopropylphenyl)sulfonyl]proline is not fully understood. However, it is believed to inhibit the activity of COX-2 by binding to the enzyme's active site. This results in the inhibition of the production of prostaglandins, which are involved in the inflammatory response. Additionally, 1-[(4-Isopropylphenyl)sulfonyl]proline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. The exact mechanism by which 1-[(4-Isopropylphenyl)sulfonyl]proline inhibits the aggregation of amyloid-beta peptides is not known.
Biochemical and Physiological Effects:
1-[(4-Isopropylphenyl)sulfonyl]proline has been shown to have both biochemical and physiological effects. Biochemically, 1-[(4-Isopropylphenyl)sulfonyl]proline inhibits the activity of COX-2, resulting in the inhibition of the production of prostaglandins. This leads to a reduction in the inflammatory response. Physiologically, 1-[(4-Isopropylphenyl)sulfonyl]proline has been shown to reduce pain and inflammation in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
1-[(4-Isopropylphenyl)sulfonyl]proline has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, 1-[(4-Isopropylphenyl)sulfonyl]proline has been shown to have low toxicity in animal models. However, 1-[(4-Isopropylphenyl)sulfonyl]proline has some limitations for lab experiments. It is insoluble in water, which can make it difficult to work with in aqueous systems. Additionally, 1-[(4-Isopropylphenyl)sulfonyl]proline has a short half-life in vivo, which can limit its efficacy as a therapeutic agent.
Future Directions
1-[(4-Isopropylphenyl)sulfonyl]proline has shown significant potential for therapeutic applications in various areas of medicine. Future research could focus on optimizing the synthesis method to improve the yield and purity of 1-[(4-Isopropylphenyl)sulfonyl]proline. Additionally, further studies could be conducted to elucidate the mechanism of action of 1-[(4-Isopropylphenyl)sulfonyl]proline, particularly with regard to its anti-tumor and anti-Alzheimer's disease properties. Future research could also focus on developing formulations of 1-[(4-Isopropylphenyl)sulfonyl]proline that improve its solubility and extend its half-life in vivo. Finally, 1-[(4-Isopropylphenyl)sulfonyl]proline could be studied in combination with other therapeutic agents to determine its potential synergistic effects.
Synthesis Methods
1-[(4-Isopropylphenyl)sulfonyl]proline can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-isopropylbenzenesulfonyl chloride with L-proline in the presence of a base such as triethylamine. The reaction yields 1-[(4-Isopropylphenyl)sulfonyl]proline as a white solid. Other methods include the reaction of 4-isopropylbenzenesulfonyl isocyanate with L-proline or the reaction of 4-isopropylbenzenesulfonyl azide with L-proline.
Scientific Research Applications
1-[(4-Isopropylphenyl)sulfonyl]proline has shown potential therapeutic applications in various areas of medicine. It has been studied for its anti-inflammatory, analgesic, and anti-tumor properties. 1-[(4-Isopropylphenyl)sulfonyl]proline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 1-[(4-Isopropylphenyl)sulfonyl]proline has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of the disease.
properties
Molecular Formula |
C14H19NO4S |
|---|---|
Molecular Weight |
297.37 g/mol |
IUPAC Name |
1-(4-propan-2-ylphenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H19NO4S/c1-10(2)11-5-7-12(8-6-11)20(18,19)15-9-3-4-13(15)14(16)17/h5-8,10,13H,3-4,9H2,1-2H3,(H,16,17) |
InChI Key |
KVOHIYCKWXUYMN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-N',6-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hexanedihydrazide](/img/structure/B229631.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229635.png)
![N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]-2-(3-methylphenoxy)acetamide](/img/structure/B229636.png)
![3,4,5-trimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B229640.png)

![3,4-dimethoxy-N'-[(3-methylphenoxy)acetyl]benzohydrazide](/img/structure/B229651.png)
![2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine](/img/structure/B229655.png)
![4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B229659.png)
![N'-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide](/img/structure/B229660.png)


![2-(3-methylphenoxy)-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229663.png)
![2-[4-(Benzyloxy)butyl]-1,3-propanediol](/img/structure/B229666.png)